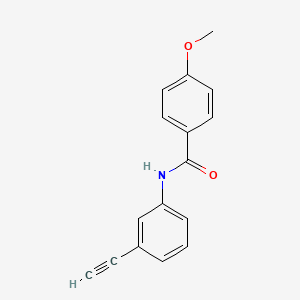

N-(3-ethynylphenyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, Erlotinib is synthesized through a series of reactions, including chlorination and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases . For instance, the molecular formula of Erlotinib is C22H23N3O4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied . Erlotinib’s synthesis involves reactions such as chlorination and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various databases . For example, Erlotinib has a molecular weight of 393.4 g/mol .科学的研究の応用

Oncology: Targeted Cancer Therapy

CBMicro_032221: has shown promise in the field of oncology, particularly in targeted cancer therapy. Quinazoline derivatives, to which CBMicro_032221 belongs, are known for their antitumor properties . They are designed to target specific molecular pathways in cancer cells, offering a more precise treatment option with potentially fewer side effects compared to traditional chemotherapy.

Pharmacology: Drug Development and Synthesis

In pharmacology, CBMicro_032221’s robust and scalable chemistry makes it an excellent candidate for drug development and synthesis . Its molecular structure allows for the creation of lead generation libraries, which are essential in identifying new compounds with therapeutic potential.

Medicinal Chemistry: Understanding Drug Action

CBMicro_032221 serves as a valuable tool in medicinal chemistry for understanding the mode of action of drugs at the molecular level . By studying its interactions with various biological targets, researchers can gain insights into the physiochemical properties that contribute to its biological activity.

Bladder Cancer Therapy: Quinazoline Derivatives

Specifically, in bladder cancer therapy, new quinazoline-based compounds like CBMicro_032221 are being synthesized as potential drugs with anticancer potency . Their effectiveness depends on the substituents’ properties and their position on the cyclic compounds, which can influence the antiproliferative activity against cancer cells.

Genetic Research: EGFR Mutation Treatment

CBMicro_032221 is part of ongoing research to expand its label as a first-line treatment in patients harboring EGFR mutations . This application is based on the latest scientific evidence, which suggests that targeting EGFR mutations can be an effective strategy in treating certain types of cancer.

Biosensing: Drug and Viral Detection

Lastly, in the field of biosensing, CBMicro_032221 could potentially be used in the development of biosensors for drug and viral detection . The compound’s properties may allow for the creation of sensors that can detect the presence of specific drugs or viruses, aiding in both diagnostics and research.

作用機序

Target of Action

N-(3-ethynylphenyl)-4-methoxybenzamide, also known as Erlotinib , is a synthetic anilinoquinazoline derivative that selectively and reversibly inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, migration, invasion, and survival .

Mode of Action

Erlotinib acts by binding to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition of EGFR-TK phosphorylation blocks tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Erlotinib is the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, Erlotinib disrupts the downstream signaling events that lead to cell proliferation and survival . This disruption can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells .

Pharmacokinetics

Erlotinib is taken orally and has a bioavailability of 59% . It is metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted primarily as metabolites, with over 90% via feces and 9% via urine .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in cell proliferation and an increase in apoptosis . At the cellular level, this results in the inhibition of tumor growth and potentially the reduction of tumor size .

Action Environment

The action of Erlotinib can be influenced by various environmental factors. For instance, the presence of other medications that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy . Additionally, genetic variations in the CYP1A2 gene can also influence the pharmacokinetics of Erlotinib .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-ethynylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTWMXVGAYKHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690784.png)

![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)

![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)

![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)

![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)